Product packaging for 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine(Cat. No.:CAS No. 61494-93-7)

2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine

Cat. No.: B11893029
CAS No.: 61494-93-7
M. Wt: 207.23 g/mol
InChI Key: HRBAYRPDSMWTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine (CAS 61494-93-7) is a purine derivative with a molecular formula of C9H13N5O and a molecular weight of 207.23 g/mol . This chemical building block is of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis and development of novel therapeutic agents. Purine scaffolds analogous to this compound are extensively investigated for their potential biological activities, including as inhibitors of methyltransferase enzymes, which are relevant targets for antiviral and anticancer therapies . Researchers utilize this compound as a key intermediate to create more complex molecules, such as arylpurine derivatives designed to mimic natural inhibitors like sinefungin and target viral enzymes, as seen in studies against Zika virus . The compound should be handled with care according to its safety profile, which includes hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors and washing thoroughly after handling should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O B11893029 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine CAS No. 61494-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61494-93-7

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-methoxy-N,N,9-trimethylpurin-6-amine

InChI

InChI=1S/C9H13N5O/c1-13(2)7-6-8(14(3)5-10-6)12-9(11-7)15-4/h5H,1-4H3

InChI Key

HRBAYRPDSMWTLS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N(C)C)OC

Origin of Product

United States

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Methoxy N,n,9 Trimethyl 9h Purin 6 Amine

Influence of the 2-Methoxy Group on Biological Activity and Molecular Recognition

Studies on related 2,6,9-trisubstituted purines have shown that the nature of the substituent at C2 plays a pivotal role in their potency as, for example, cyclin-dependent kinase (CDK) inhibitors. mdpi.comsemanticscholar.org While some studies have explored a range of substituents at C2, including hydrogen, halogens, and small alkyl or amino groups, the specific impact of a methoxy (B1213986) group is less commonly detailed in broad SAR analyses. nih.gov However, it is understood that even minor changes at this position can lead to significant variations in activity. For instance, in a series of antirhinovirus purine (B94841) derivatives, a trifluoromethyl group at C2 was found to be highly activating, highlighting the sensitivity of this position to electronic and steric effects. nih.gov The methoxy group, being moderately activating and capable of acting as a hydrogen bond acceptor, would likely confer a distinct pharmacological profile compared to other C2-substituted analogs.

Role of the N,N-Dimethylamino Group at the 6-Position in Bioactivity Modulation

The substitution at the C6 position of the purine core is a well-established determinant of biological activity. The presence of an N,N-dimethylamino group at this position in 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine is a key structural feature. This group is known to influence the molecule's basicity and its ability to form hydrogen bonds, which are critical for binding to target proteins.

In the context of anticancer research, various amines at the C6 position have been explored. For instance, the substitution with an arylpiperazinyl system at C6 has been shown to be beneficial for cytotoxic activity in certain cancer cell lines. proquest.comnih.gov The N,N-dimethylamino group is a relatively small and electron-donating substituent. Its presence can enhance the solubility and bioavailability of the compound. In studies of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, the dimethylamino group was a constant feature while the C2 substituent was varied, suggesting its importance for the observed antirhinovirus activity. nih.gov This indicates that the N,N-dimethylamino moiety can serve as a crucial anchor for biological activity, with other substituents then fine-tuning the potency and selectivity.

Impact of N9-Methylation on Molecular Recognition and Target Binding

Alkylation at the N9 position of the purine ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of purine derivatives. The methyl group at the N9 position of this compound is significant for several reasons. Firstly, it prevents the formation of a tautomer where a hydrogen atom is present at N9, thereby locking the molecule in a specific form. This can be critical for fitting into a well-defined binding pocket of a target protein. nih.gov

SAR Analysis of Related 2,6,9-Trisubstituted Purine Scaffolds

The pharmacological profile of this compound can be inferred from the broader SAR of 2,6,9-trisubstituted purines, which have been extensively studied as potential therapeutic agents, particularly in oncology. nih.govproquest.comnih.gov

Systematic modifications at different positions of the purine ring have revealed key determinants for biological activity.

C2 Position: The substituent at C2 can modulate the electronic nature of the purine ring and provide additional interaction points with the target. Studies have shown that both electron-donating and electron-withdrawing groups can be favorable depending on the specific target. nih.gov For instance, in some series of CDK inhibitors, heteroaryl substituents at the 2-position were found to be important for potency. mdpi.com

C6 Position: The C6 position is often a key point for introducing diversity and tuning selectivity. A variety of amine-based substituents have been shown to be effective, with their size and hydrogen bonding capacity influencing the interaction with the hinge region of kinases. proquest.comnih.gov

C8 Position: While the subject molecule is unsubstituted at C8, it is noteworthy that modifications at this position can also significantly affect activity. Introduction of substituents at C8 can alter the shape and electronic distribution of the purine, leading to changes in target affinity and selectivity.

N9 Position: The substituent at N9 is crucial for orienting the molecule within the binding pocket and can impact solubility and cell permeability. The size and lipophilicity of the N9-substituent are often optimized to achieve desired pharmacological properties. mdpi.combeilstein-journals.org

The following table summarizes the general effects of substituents at different positions on the activity of 2,6,9-trisubstituted purines based on published research.

PositionType of SubstituentGeneral Impact on Biological Activity
C2 Heteroaryl groups, small alkyls, halogensModulates electronic properties and can provide key interactions with the target protein. mdpi.comnih.gov
C6 Amines, arylpiperazinyl groupsCrucial for binding, often interacting with the hinge region of kinases; influences solubility. proquest.comnih.gov
N9 Alkyl groups (e.g., methyl, ethyl, isopropyl)Affects orientation in the binding pocket, solubility, and metabolic stability. mdpi.com

Stereochemistry can play a critical role in the biological activity of purine derivatives, particularly when chiral centers are introduced in the substituents. For instance, if the substituent at N9 were a chiral alkyl group, the different enantiomers could exhibit significantly different biological activities due to the three-dimensional nature of protein binding sites. While this compound itself is achiral, the principles of stereoselectivity are fundamental in the design of more complex purine-based drugs. Atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond, can also be a factor in certain substituted purines, leading to stable, non-interconvertible stereoisomers with distinct biological profiles. carewellpharma.in

Computational Approaches to SAR/SMR Elucidation

Computational methods are invaluable tools for understanding the SAR and SMR of purine derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are frequently employed to rationalize the observed biological data and to guide the design of new, more potent compounds. proquest.comsemanticscholar.orgnih.gov

3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build models that correlate the 3D properties (steric and electrostatic fields) of molecules with their biological activities. researchgate.net For example, 3D-QSAR models for a series of 2,6,9-trisubstituted purines revealed that steric properties had a greater contribution to cytotoxicity than electronic properties. proquest.comnih.gov These models can highlight regions where bulky or electron-rich substituents are likely to enhance or diminish activity.

Molecular docking simulations provide insights into the binding modes of purine derivatives within the active sites of their target proteins. These studies can predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. For instance, docking studies of CDK inhibitors have helped to understand how different substituents on the purine ring interact with specific amino acid residues in the ATP-binding pocket of the kinase. semanticscholar.org Such computational analyses are essential for the rational design of novel and more effective purine-based therapeutic agents. nih.govresearchgate.net

Molecular Docking Studies with Proposed Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be instrumental in identifying and characterizing its potential interactions with biological macromolecules, such as proteins or nucleic acids. Given the structural similarities of the purine scaffold to endogenous molecules, a primary area of investigation for purine analogs has been their potential as kinase inhibitors. nih.govnih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and have been identified as viable targets for cancer therapy. nih.gov The purine core of this compound is a common feature in many known CDK inhibitors. Molecular docking studies would likely investigate the binding of this compound into the ATP-binding pocket of various CDKs, such as CDK1 and CDK2. nih.govnih.gov These studies would elucidate the binding mode, predict the binding affinity, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.

For instance, the methoxy group at the C2 position, the dimethylamino group at the C6 position, and the methyl group at the N9 position would be analyzed for their contributions to the binding affinity and selectivity. The results of such docking studies would be presented in a table summarizing the predicted binding energies or docking scores against a panel of potential target macromolecules.

Proposed Target Macromolecule PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5Leu83, Glu81, Phe80
p38 MAP Kinase1A9U-7.9Met109, Lys53, Asp168
Adenosine (B11128) A2A Receptor2YDO-7.2Ile274, Ser277, His250
Xanthine Oxidase1FIQ-6.8Phe914, Phe1009, Arg880

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how results from molecular docking studies would be presented. The selection of target macromolecules is based on the known biological activities of similar purine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like 2,6,9-trisubstituted purines, a QSAR model could be developed to predict the biological activity of novel analogs, including this compound, and to understand the structural features that are crucial for their activity.

The development of a QSAR model for purine analogs would involve several key steps. First, a dataset of purine derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cell growth inhibition) would be compiled. mdpi.com Next, a variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. The predictive power of the resulting QSAR model would be rigorously validated using internal and external validation techniques. Such models can be instrumental in the design of new purine derivatives with enhanced potency and selectivity. nih.gov

Compound ID R1 (at C2) R2 (at C6) R3 (at N9) LogP Molecular Weight Observed IC50 (µM) Predicted IC50 (µM)
1-Cl-NH2-CH31.2183.615.214.8
2-OCH3-NH(CH3)-CH31.5195.210.511.1
3-OCH3-N(CH3)2-CH31.8209.25.15.5
4-SCH3-NH2-C2H51.9209.38.99.2
5-Cl-N(C2H5)2-CH32.5241.72.32.1

Note: This table presents hypothetical data for a QSAR study on purine analogs to illustrate the relationship between chemical structure and biological activity. Compound 3 represents the target compound of this article.

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. dovepress.comresearchgate.net For this compound and its analogs, pharmacophore models can be generated based on the structures of known active compounds or the ligand-binding site of a target macromolecule. mdpi.comnih.gov

A ligand-based pharmacophore model would be developed by aligning a set of active purine derivatives and identifying the common chemical features that are responsible for their biological effects. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired activity. mdpi.com

Alternatively, a structure-based pharmacophore model could be derived from the crystal structure of a target protein in complex with a ligand. This approach identifies the key interaction points within the binding site that are essential for ligand recognition. nih.gov

Once a pharmacophore model is established, it can guide the design of new ligands with improved properties. For this compound, the pharmacophore model might highlight the importance of the N1 and N3 atoms of the purine ring as hydrogen bond acceptors, the dimethylamino group as a potential hydrogen bond acceptor or a feature influencing solubility and steric bulk, and the methoxy group for its electronic and steric effects. The model could then be used to propose modifications to the scaffold to enhance binding affinity or selectivity.

Pharmacophoric Feature Location on Purine Scaffold Contribution to Binding
Hydrogen Bond Acceptor (HBA)N1, N3, N7 atoms of the purine ringInteraction with H-bond donor residues in the target's active site.
Hydrogen Bond Acceptor (HBA)Oxygen of the 2-methoxy groupPotential for additional hydrogen bonding.
Hydrophobic (HY)Methyl groups at N9 and N,N-dimethylaminoInteraction with hydrophobic pockets in the binding site.
Aromatic Ring (AR)Purine ring systemPotential for π-π stacking interactions with aromatic residues.

Note: This table outlines the likely pharmacophoric features of this compound based on the general characteristics of purine derivatives.

No Publicly Available Research Data on the Molecular and Biochemical Mechanisms of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found regarding the molecular and biochemical mechanisms of action for the chemical compound This compound . While the existence of this compound is confirmed through chemical supplier listings, there is a notable absence of published studies detailing its interactions with biological systems as outlined in the requested article structure.

The performed searches aimed to identify information on the compound's potential effects on the purinergic system, including its interactions with adenosine receptors (A1, A2A, A2B, A3) and its role in purine metabolism pathways. Furthermore, investigations were conducted to uncover any data on its ability to modulate cellular signaling pathways, such as kinase inhibition profiles, binding to Heat Shock Protein 90 (Hsp90), or interference with nucleic acid synthesis and related transcriptional or translational processes.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Molecular and Biochemical Mechanisms of Action of this compound" as per the requested outline due to the lack of foundational research data. The creation of informative data tables and detailed research findings is unachievable without primary or secondary literature sources.

Molecular and Biochemical Mechanisms of Action of 2 Methoxy N,n,9 Trimethyl 9h Purin 6 Amine

Molecular Recognition and Binding Affinity Profiling

Ligand-Protein Interaction Characterization

No studies detailing the specific ligand-protein interactions of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine were identified. Research into how this compound recognizes and binds to specific protein targets, including the nature of the binding pocket and the key amino acid residues involved, is not present in the available scientific literature.

Biochemical Assays for Target Engagement and Specificity

There is a lack of published biochemical assay data to confirm the engagement and specificity of this compound with any biological targets. Consequently, its potency, selectivity, and mechanism of action at a biochemical level remain uncharacterized.

Implications for Cellular Processes

Apoptosis Induction and Programmed Cell Death Pathways

Scientific evidence demonstrating the ability of this compound to induce apoptosis is not available. There are no studies investigating its effects on key apoptotic markers, such as caspase activation or the regulation of pro- and anti-apoptotic proteins.

Cell Cycle Regulation and Arrest Mechanisms

The impact of this compound on cell cycle progression has not been documented in the public domain. Research into whether this compound can induce cell cycle arrest at specific checkpoints, and the molecular mechanisms underlying such an effect, is currently absent from the scientific record.

While research on other purine (B94841) analogues has shown a wide range of biological activities, including roles as kinase inhibitors and receptor antagonists, these findings cannot be extrapolated to this compound without direct experimental evidence. The scientific community awaits future research to elucidate the potential therapeutic or biological significance of this specific compound.

Preclinical Research and Biological Evaluation of 2 Methoxy N,n,9 Trimethyl 9h Purin 6 Amine

In Vitro Studies on Cellular Models

Assessment of Cellular Responses in Diverse Cell Line Panels

No data is currently available on the assessment of cellular responses to 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine across diverse cell line panels.

Mechanistic Studies in Specific Cellular Contexts

There is no available information regarding the mechanistic studies of this compound in any specific cellular contexts.

Investigation in Disease-Relevant Biological Systems (Excluding Clinical Human Data)

Exploration in Inflammatory Disease Models

No research has been published on the exploration of this compound in inflammatory disease models.

Investigation in Cancer Biology Models

There are no available studies on the investigation of this compound in cancer biology models.

Relevance to Neurodegenerative Disorders

The relevance of this compound to neurodegenerative disorders has not been investigated in any published research.

Methodological Considerations in Preclinical Evaluation

The preclinical assessment of any new chemical entity is a critical step in the drug discovery and development pipeline. This phase aims to establish the compound's biological effects and to identify a potential therapeutic window. The methodologies employed must be rigorous and well-validated to ensure the reliability of the data generated.

Assay Development and Validation for Biological Activity

To investigate the biological activity of a compound like this compound, a series of in vitro assays would first be developed and validated. The initial step would involve screening the compound against a panel of potential molecular targets, which, for a purine (B94841) derivative, would likely include various kinases, adenosine (B11128) receptors, or enzymes involved in nucleotide metabolism.

The development of these assays would require the selection of appropriate methodologies, such as:

Biochemical Assays: These assays would directly measure the interaction of the compound with its purified molecular target. Examples include enzymatic assays to determine inhibition or activation, and binding assays (e.g., radioligand binding assays, surface plasmon resonance) to quantify the affinity of the compound for its target.

Cell-Based Assays: Following biochemical characterization, the compound's effects would be assessed in a more biologically relevant context using cultured cells. These assays could measure a range of cellular responses, including cell viability, proliferation, apoptosis, or the modulation of specific signaling pathways.

Table 1: Hypothetical In Vitro Assay Panel for a Novel Purine Derivative

Assay TypeEndpoint MeasuredPotential Target Class
Kinase InhibitionPhosphorylation of a substrateProtein Kinases
Receptor BindingDisplacement of a radiolabeled ligandG-Protein Coupled Receptors
Cell ProliferationChange in cell number over time (e.g., MTT, BrdU assays)Cancer Cell Lines
Apoptosis InductionCaspase activation, DNA fragmentationVarious Cell Types
Cytokine ProductionSecretion of inflammatory mediators (e.g., ELISA)Immune Cells

Validation of these assays is paramount and would involve demonstrating their accuracy, precision, specificity, and robustness. This ensures that the results are reliable and reproducible. Key validation parameters include determining the assay's sensitivity (limit of detection and limit of quantification), linearity, and range.

Identification and Validation of Molecular and Cellular Biomarkers

A crucial aspect of preclinical evaluation is the identification of biomarkers that can be used to monitor the biological effects of the compound. These biomarkers can be molecular (e.g., changes in gene or protein expression) or cellular (e.g., changes in cell morphology or function) and serve several purposes, including providing evidence of target engagement, demonstrating a pharmacodynamic effect, and potentially predicting clinical response.

For a novel purine analog, biomarker discovery could involve a variety of "omics" technologies:

Genomics and Transcriptomics: Techniques such as DNA microarrays or RNA sequencing (RNA-Seq) could be used to identify changes in gene expression patterns in cells or tissues treated with the compound.

Proteomics: Methods like mass spectrometry-based proteomics could identify changes in the levels or post-translational modifications of proteins, providing insights into the affected signaling pathways.

Metabolomics: Analysis of cellular metabolites could reveal alterations in metabolic pathways resulting from the compound's activity.

Once potential biomarkers are identified, they must be rigorously validated. This validation process would involve confirming the biomarker's association with the compound's activity in multiple in vitro and in vivo models. The analytical method for measuring the biomarker must also be validated for its performance characteristics.

Table 2: Potential Biomarker Strategies for a Novel Purine Derivative

Biomarker TypeTechnologyPotential Application
MolecularqRT-PCRValidation of gene expression changes identified by RNA-Seq
MolecularWestern BlottingConfirmation of changes in protein expression or phosphorylation
CellularFlow CytometryAnalysis of cell cycle arrest or apoptosis induction
MolecularImmunohistochemistryIn situ detection of target expression in tissue samples

Future Directions and Research Perspectives for 2 Methoxy N,n,9 Trimethyl 9h Purin 6 Amine

Crafting Superior Molecules: Design of Novel Analogs with Enhanced Specificity, Potency, and Optimized Properties

The development of novel analogs of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine is a critical step towards enhancing its therapeutic potential. The goal is to create derivatives with improved specificity for their biological targets, increased potency, and optimized pharmacokinetic and pharmacodynamic properties. nih.gov A key strategy in this endeavor is the modification of various functional groups on the purine (B94841) ring.

Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new molecules. nih.gov By systematically altering the substituents at the C2, C6, and N9 positions of the purine core, researchers can elucidate the structural requirements for optimal biological activity. For instance, modifying the methoxy (B1213986) group at the C2 position or the dimethylamino group at the C6 position could significantly impact target binding and selectivity. mdpi.com

Modification Strategy Potential Outcome Rationale
Alteration of the C2-methoxy groupEnhanced target specificity and potencyThe C2 position is crucial for interaction with various enzymes and receptors.
Modification of the N6-dimethylamino groupImproved pharmacokinetic propertiesThis group can influence solubility, membrane permeability, and metabolic stability.
Substitution at the N9-methyl groupModulation of biological activity and target interactionThe N9 position is often involved in key hydrogen bonding interactions with target proteins.

Uncovering New Roles: Exploration of Novel Pharmacological Targets and Undiscovered Mechanisms

The purine scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and heat shock proteins (HSPs). nih.govmdpi.com A crucial future direction for this compound is the systematic exploration of its potential pharmacological targets to uncover novel mechanisms of action.

High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets can identify initial "hits." Subsequently, more focused studies can be conducted to validate these interactions and determine the mechanism of action. Given the structural similarities of purine derivatives to endogenous ligands like adenosine (B11128) and guanosine, it is plausible that this compound could modulate the activity of purinergic receptors or enzymes involved in purine metabolism. nih.gov Furthermore, its potential as an inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes often dysregulated in cancer, warrants investigation. mdpi.com

In Silico Innovation: Application of Advanced Computational and Structural Biology Techniques for Rational Design

The integration of advanced computational and structural biology techniques offers a powerful approach for the rational design of this compound analogs. nih.govmdpi.com Computer-aided drug design (CADD) can significantly accelerate the drug discovery process by predicting the binding affinity and mode of interaction of novel compounds with their targets. mdpi.com

Molecular docking studies can be employed to visualize the binding of this compound and its derivatives to the active sites of potential target proteins. researchgate.net This information can guide the design of new analogs with improved complementarity to the binding pocket. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to predict the stability of the interaction. mdpi.com X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, offering a detailed blueprint for further optimization.

Illuminating Biology: Potential as Chemical Probes for Elucidating Biological Pathways

Well-characterized, potent, and selective small molecules can serve as invaluable chemical probes to investigate complex biological pathways. This compound and its optimized analogs have the potential to be developed into such probes. By specifically inhibiting or activating a particular protein, these probes can be used to dissect its role in cellular signaling and disease pathogenesis.

To be an effective chemical probe, a compound must exhibit high selectivity for its target and have well-defined off-target effects. Once a highly selective analog of this compound is identified, it can be utilized in a variety of cell-based and in vivo experiments to explore the functional consequences of modulating its specific target. This could lead to the identification of new drug targets and a deeper understanding of disease mechanisms.

A Targeted Approach: Opportunities in Therapeutic Development within the Purine Scaffold Class

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous approved drugs and clinical candidates for a wide range of diseases, including cancer, viral infections, and inflammatory disorders. nih.goveurekaselect.comacs.org This proven track record provides a strong foundation for the targeted therapeutic development of this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine, and how can by-products be minimized?

  • Methodology :

  • Begin with a purine precursor (e.g., 6-chloro-N,N,9-trimethyl-9H-purin-6-amine) and substitute the 2-position chlorine with a methoxy group using methoxylation agents like sodium methoxide or methanol under reflux.
  • Control temperature (70–90°C) and reaction time (6–12 hours) to optimize yield. Use anhydrous solvents (e.g., DMF or ethanol) to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (e.g., 5–10% methanol in dichloromethane) to isolate the product and remove unreacted starting materials or dimethoxy by-products .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. Key signals include the methoxy group (~3.8 ppm in 1^1H NMR) and N-methyl resonances (~3.0–3.3 ppm).
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., [M+H]+^+) with theoretical values.
  • X-ray Crystallography : Resolve tautomeric forms or hydrogen-bonding interactions in the solid state .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • pH Stability : Test solubility and degradation in buffers (pH 1–12) at 25°C and 40°C. Monitor via UV-Vis spectroscopy for absorbance shifts.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Key Finding : Methoxy groups enhance stability in neutral/alkaline conditions but may hydrolyze under strong acidic conditions .

Advanced Research Questions

Q. How does the methoxy substituent at the 2-position affect the compound’s tautomeric equilibrium, and what experimental techniques can resolve this?

  • Methodology :

  • Tautomer Analysis :
  • Use 15^{15}N NMR or X-ray crystallography to identify dominant tautomers (e.g., N7-H vs. N9-H forms).
  • Computational modeling (DFT) can predict tautomer energy differences.
  • Impact : Methoxy groups at the 2-position may stabilize specific tautomers, altering binding affinity to biological targets like kinases or nucleic acids .

Q. What strategies can resolve contradictory data on the compound’s inhibitory activity against acetylcholinesterase (AChE)?

  • Methodology :

  • Comparative Assays : Replicate studies using standardized AChE inhibition protocols (e.g., Ellman’s assay) with purified enzyme isoforms.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-ethoxy or 2-hydroxy derivatives) to isolate the methoxy group’s role.
  • Crystallographic Studies : Co-crystallize the compound with AChE to identify binding interactions .

Q. How can computational methods guide the design of this compound derivatives for selective kinase inhibition?

  • Methodology :

  • Molecular Docking : Screen against kinase homology models (e.g., PI3K, CDK2) using software like AutoDock Vina.
  • MD Simulations : Assess binding stability over 100-ns trajectories.
  • ADMET Prediction : Optimize pharmacokinetics (e.g., logP, solubility) using QSAR models .

Q. What purification challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodology :

  • Chromatography Optimization : Use flash chromatography with gradient elution (e.g., 0–5% methanol in dichloromethane) for large batches.
  • Crystallization : Recrystallize from ethanol/water mixtures to improve purity (>99%).
  • By-product Analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry to minimize them .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.